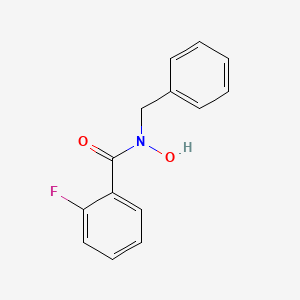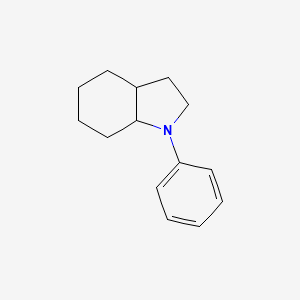
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one is a complex organic compound that features a bromine atom, a hydroxyl group, and a phenyl group attached to an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one typically involves the electrophilic addition of bromine to a precursor compound. One common method is the addition of BrOH to a styryl sulfoxide derivative, resulting in the formation of the bromohydrin intermediate. This intermediate can then undergo further reactions to form the desired azetidinone compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with a hydroxyl group would yield a diol.
Scientific Research Applications
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups play key roles in these interactions, potentially leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-hydroxy-2-phenylethyl p-tolyl sulfoxide: A related compound with similar structural features but different functional groups.
2-Bromo-3-hydroxy-3-phenylpropanoic acid: Another compound with a bromine and hydroxyl group attached to a phenyl ring.
Uniqueness
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
112256-23-2 |
|---|---|
Molecular Formula |
C13H16BrNO2 |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
4-(1-bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one |
InChI |
InChI=1S/C13H16BrNO2/c1-2-9-11(15-13(9)17)10(14)12(16)8-6-4-3-5-7-8/h3-7,9-12,16H,2H2,1H3,(H,15,17) |
InChI Key |
FDALKGSHTRRKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NC1=O)C(C(C2=CC=CC=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



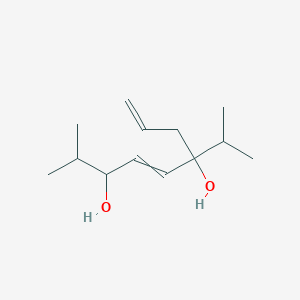
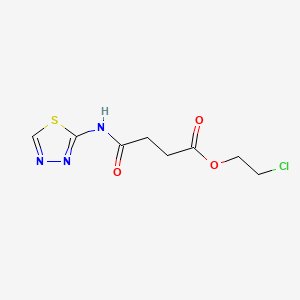
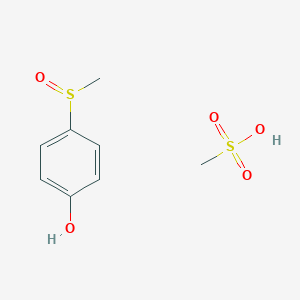
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
phosphoryl}propanoic acid](/img/structure/B14315106.png)
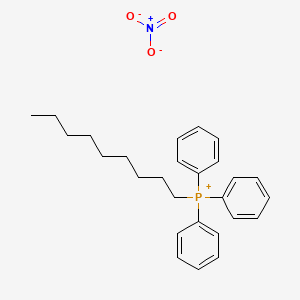
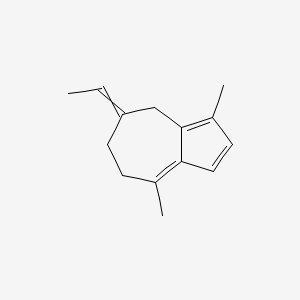
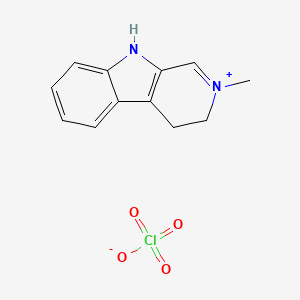
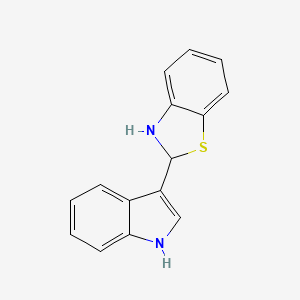
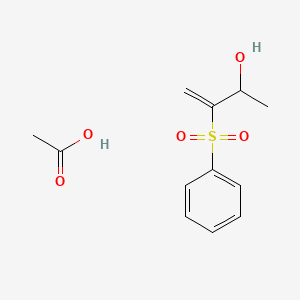
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
